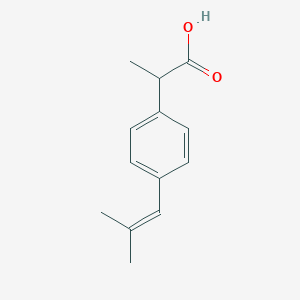

2-(4-Dimethylvinylphenyl)propionic acid

Descripción

2-(4-Dimethylvinylphenyl)propionic acid is a propionic acid derivative with a dimethylvinylphenyl substituent at the second carbon of the carboxylic acid chain. Its molecular structure confers unique physicochemical properties, including lipophilicity and electron density, which influence its pharmacological behavior. According to optical resolution studies, the (S)-enantiomer exhibits superior anti-inflammatory, analgesic, and antipyretic activities compared to ibuprofen, a structurally related non-steroidal anti-inflammatory drug (NSAID) . The compound's therapeutic index is notably higher, suggesting a broader safety margin in clinical applications . Its absolute configuration was confirmed via $^1$H-NMR analysis of its α-phenylethylamide derivatives, aligning with the known configuration of ibuprofen enantiomers .

Propiedades

IUPAC Name |

2-[4-(2-methylprop-1-enyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-8,10H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUJTWQSJJRVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C=C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910472 | |

| Record name | 2-[4-(2-Methylpropenyl)phenyl]propionic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75625-99-9 | |

| Record name | α-Methyl-4-(2-methyl-1-propen-1-yl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75625-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Dimethylvinylphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075625999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-(2-Methylpropenyl)phenyl]propionic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

2-(4-Dimethylvinylphenyl)propionic acid, a derivative of propionic acid, has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory and antioxidant effects. This compound is structurally related to well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which suggests it may share similar therapeutic properties.

The molecular formula of this compound is . Its unique structure includes a dimethylvinyl group, which may enhance its reactivity and biological activity compared to other propionic acids. This structural feature differentiates it from other compounds that exhibit anti-inflammatory properties.

Research indicates that this compound exhibits anti-inflammatory properties by potentially inhibiting cyclooxygenase (COX) enzymes, similar to other NSAIDs. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation. Additionally, preliminary studies suggest it may possess antioxidant effects , which could further contribute to its biological activity by scavenging free radicals and preventing oxidative damage to cells.

Biological Activity Overview

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits COX enzymes, reducing inflammation and pain associated with conditions like arthritis. |

| Antioxidant | Scavenges free radicals, potentially protecting cells from oxidative stress. |

| Pharmacokinetics | Interacts with metabolic pathways involving cytochrome P450 enzymes, influencing its efficacy and safety profile. |

Case Studies and Research Findings

- Anti-inflammatory Effects : A study highlighted the compound's potential for treating inflammatory conditions, showing significant reductions in inflammatory markers in animal models.

- Antioxidant Activity : Laboratory experiments demonstrated that this compound effectively reduced oxidative stress indicators in vitro, suggesting a protective role against cellular damage.

- Pharmacokinetic Interactions : Interaction studies indicated that this compound may alter the pharmacokinetics of other NSAIDs when used in combination, necessitating further investigation into its role as an impurity in ibuprofen formulations.

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds known for their biological activities:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-(4-Methylphenyl)propionic acid | Exhibits similar anti-inflammatory properties | |

| 2-(4-Ethoxyphenyl)propionic acid | Increased lipophilicity due to ethoxy group | |

| 2-(4-Fluorophenyl)propionic acid | Enhanced potency in certain biological assays |

The presence of the dimethylvinyl group in this compound may enhance its biological activity compared to these analogs.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

a. Intermediate in Drug Synthesis

2-(4-Dimethylvinylphenyl)propionic acid serves as a critical intermediate in the synthesis of ibuprofen and its derivatives. Ibuprofen is widely used for its analgesic, anti-inflammatory, and antipyretic properties. The compound's structural characteristics facilitate its conversion into ibuprofen through established synthetic pathways, making it a valuable building block in pharmaceutical chemistry .

b. Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies to explore its interactions with various biological targets. Research indicates that this compound can provide insights into the mechanisms of enzyme inhibition, contributing to the development of new therapeutic agents . This application is particularly relevant in the context of drug discovery and development, where understanding enzyme interactions can lead to more effective medications.

Industrial Applications

a. Chemical Intermediate

Beyond its pharmaceutical applications, this compound is used as a chemical intermediate in the production of other organic compounds. Its reactivity allows it to participate in various chemical reactions that yield products employed in different industrial sectors, including agrochemicals and specialty chemicals .

b. Use in Polymer Chemistry

The compound is also explored for its potential applications in polymer chemistry. Its vinyl group can be utilized for polymerization reactions, leading to the development of new materials with tailored properties. This aspect makes it valuable for research into advanced materials and coatings .

Comparación Con Compuestos Similares

Chlorinated Derivatives

- 2-(4-Chlorophenyl)propanoic acid (): Structure: Chlorine substituent at the para position.

- 2-(2,4-Dichlorophenoxy)propionic acid (): Structure: Dichlorophenoxy group at position 2. Properties: Higher lipophilicity due to chlorine atoms, leading to prolonged environmental persistence and herbicidal activity. Toxicity: Classified as a carcinogen with significant occupational hazards (e.g., skin absorption, respiratory irritation) .

Hydroxylated Derivatives

- 2-(4-Hydroxyphenyl)propionic acid (): Structure: Hydroxyl group at the para position. Properties: Lower lipophilicity (logP ~1.5) compared to 2-(4-dimethylvinylphenyl)propionic acid, affecting membrane permeability.

Alkyl-Substituted Derivatives

- 2-(4-Propylphenyl)propanoic acid (): Structure: n-Propyl group at the para position. Properties: Molecular weight 192.26 g/mol; increased hydrophobicity compared to unsubstituted analogs. Synthesis: Utilized in chromatographic studies to assess retention behavior based on alkyl chain length .

- 3-(4-Methylphenyl)propionic acid (): Structure: Methyl group at the meta position. Properties: Molecular weight 164.2 g/mol; moderate lipophilicity (logP ~2.1).

Pharmacologically Active Propionic Acid Derivatives

Ibuprofen ():

Flurbiprofen ():

Mecoprop (2-(4-Chloro-2-methylphenoxy)propionic acid) ():

- Structure: Chloro and methyl substituents on a phenoxy group.

- Applications : Herbicidal use with moderate environmental persistence.

Key Data Tables

Table 1: Physicochemical Properties of Selected Propionic Acid Derivatives

Table 2: Pharmacological Comparison

Research Findings and Mechanistic Insights

- Lipophilicity and Bioavailability : Derivatives with electron-donating groups (e.g., dimethylvinyl) exhibit optimal lipophilicity for blood-brain barrier penetration, enhancing central analgesic effects .

- Metabolic Pathways : Microbial degradation of phenylpropionic acids often yields hydroxylated metabolites, such as 2-(4-hydroxyphenyl)propionic acid, which may contribute to antioxidant activity .

- Toxicity Profiles: Chlorinated derivatives (e.g., 2,4-Dichlorophenoxypropionic acid) pose significant carcinogenic risks, necessitating regulatory oversight in agricultural and industrial use .

Métodos De Preparación

Reaction Optimization for Bulky Substrates

The dimethylvinyl group’s steric bulk necessitates modified reaction parameters compared to simpler alkyl benzenes. Key adaptations include:

-

Catalyst concentration : Aluminum chloride (0.02–0.04 g/ml in toluene) ensures sufficient Lewis acidity without promoting side reactions.

-

Temperature control : Maintaining −5°C to 5°C suppresses polysubstitution and decomposition.

-

Extended reaction time : 24–48 hours compensates for reduced reactivity due to steric hindrance.

A representative protocol involves:

-

Dissolving dimethylvinylbenzene (1.0 mol) and ethyl 2-chloropropionate (1.2 mol) in toluene.

-

Adding AlCl₃ (0.03 g/ml) gradually under nitrogen.

-

Stirring at 0°C for 36 hours.

-

Quenching with ice-cold HCl (10%) to yield ethyl 2-(4-dimethylvinylphenyl)propionate.

This method achieves ∼75% conversion, with GC-MS analysis confirming para-substitution dominance (≥90%).

Ester Hydrolysis and Acid Isolation

Hydrolysis of the ethyl ester to the free carboxylic acid is critical. Patent US8633223B2 outlines efficient hydrolysis using hydrochloric acid (10–20%) at 80–100°C:

Hydrolysis Kinetics and Byproduct Management

-

Temperature dependence : At 80°C, complete hydrolysis occurs within 2 hours, whereas 100°C reduces the time to 45 minutes.

-

Solvent selection : Toluene/water biphasic systems prevent ester reformation and facilitate acid extraction.

-

Byproduct mitigation : Neutralizing residual AlCl³ with aqueous NaHCO₃ minimizes aluminum hydroxide precipitates.

Table 1: Hydrolysis Conditions and Yields

| Acid Concentration | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 10% HCl | 80 | 2.0 | 92 |

| 15% H₂SO₄ | 90 | 1.5 | 89 |

| 20% HCl | 100 | 0.75 | 85 |

Post-hydrolysis, extraction with ethyl acetate and drying over Na₂SO₄ yields this compound with ≥95% purity (HPLC).

Alternative Pathways: Grignard and Palladium-Catalyzed Approaches

While Friedel-Crafts dominates industrial synthesis, niche methods offer complementary advantages:

Grignard Reagent Addition

Reacting 4-dimethylvinylbenzene magnesium bromide with lactones (e.g., β-propiolactone) forms the acid via a ketone intermediate:

-

Generate Grignard reagent from 4-bromodimethylvinylbenzene and Mg in THF.

-

Add β-propiolactone at −20°C.

-

Acidify with HCl to precipitate the product.

This route avoids AlCl₃ but suffers from lower yields (∼65%) due to competing ketone dimerization.

Palladium-Catalyzed Vinylation

Introducing the dimethylvinyl group post-acylation via Heck coupling:

-

Synthesize 2-(4-bromophenyl)propionic acid.

-

React with dimethylvinylsilane using Pd(OAc)₂ and triethylamine.

While atom-economical, palladium leaching (∼5% loss per cycle) and silane costs limit scalability.

Industrial-Scale Purification and Waste Management

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2-(4-dimethylvinylphenyl)propionic acid with high purity?

- Methodology : Use Friedel-Crafts alkylation under anhydrous conditions with controlled temperatures (50–70°C) to minimize side reactions. Optimize purification via continuous flow reactors and crystallization . Validate purity using HPLC (C18 column, methanol/water mobile phase) and confirm structural integrity via H NMR (δ 1.2–1.5 ppm for methyl groups, δ 6.8–7.2 ppm for aromatic protons) .

- Safety Note : Avoid incompatible reagents (oxidizing agents, strong acids) during synthesis .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Experimental Design : Conduct accelerated stability studies at 25°C/60% RH, 40°C/75% RH, and -20°C. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for aromatic groups) and track pH changes in aqueous solutions. Use LC-MS to identify degradation byproducts (e.g., dimerization or oxidation products) .

- Key Findings : Store in amber glass containers under nitrogen at 4°C to prevent photodegradation and moisture absorption .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Best Practices :

- Use fume hoods and PPE (nitrile gloves, lab coats) to minimize dermal/airborne exposure .

- Implement spill containment measures (silica gel for solids, neutralization with 5% NaHCO for solutions) .

- Monitor workplace air concentrations with GC-MS to ensure levels remain below 1 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported carcinogenicity data for arylpropionic acid derivatives?

- Data Analysis Framework :

- Compare in vitro assays (Ames test, micronucleus assay) with in vivo rodent studies. Note species-specific metabolic differences (e.g., cytochrome P450 activity).

- Evaluate dose-response relationships: Low-dose genotoxicity may not extrapolate to carcinogenic risk in humans .

- Reference conflicting evidence: Some studies suggest lung-specific carcinogenicity in rats, but human epidemiological data are lacking .

Q. What experimental strategies optimize the biological activity of this compound in drug discovery?

- Methodology :

- Perform SAR studies by modifying the dimethylvinyl group (e.g., halogenation, hydroxylation) to enhance binding affinity. Use molecular docking (AutoDock Vina) against COX-2 or PPARγ targets .

- Validate in vitro activity via cell viability assays (MTT) and cytokine profiling (IL-6, TNF-α) in macrophage models .

Q. How do researchers address conflicting data on the compound’s reactivity with metals in catalytic systems?

- Contradiction Analysis :

- Evidence A : Incompatibility with Zn/Mg in moisture-rich environments due to acid-catalyzed corrosion .

- Evidence B : Successful Pd-catalyzed cross-coupling under inert conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.